Dicyclohexylphosphinyl Chloride

Overview

Description

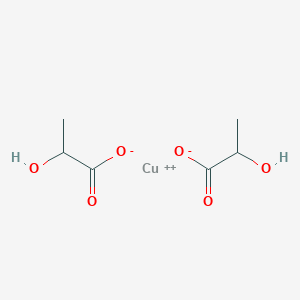

Dicyclohexylphosphinyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and ligands, such as tricyclohexylphosphine and dicyclohexylphosphino groups, are frequently discussed in the context of their use in catalysis and complex formation with various metals. These compounds are often used as ligands in coordination chemistry to create complexes that can catalyze various chemical reactions, including cross-coupling reactions like Suzuki and Heck reactions .

Synthesis Analysis

The synthesis of related phosphine and phosphinite compounds involves the reaction of chlorides with Grignard reagents or the reduction of metal chlorides in the presence of phosphine ligands. For example, tricyclohexyl-stannic chloride is synthesized by reacting tin tetrachloride with a Grignard reagent, followed by a reaction with O,O-diethyl dithiophosphate . Similarly, binuclear compounds of niobium and tantalum were synthesized by the sodium amalgam reduction of metal chlorides in the presence of bis(dicyclohexylphosphino)methane .

Molecular Structure Analysis

The molecular structures of complexes involving dicyclohexylphosphino groups and related ligands are often determined using single-crystal X-ray analysis. For instance, the structures of tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes were elucidated, revealing the presence of intermolecular hydrogen bonds . The solid-state structures of chromium complexes with N-phosphanyl-substituted N-heterocyclic carbene ligands showed square-planar Cr(II) centers .

Chemical Reactions Analysis

Dicyclohexylphosphino groups and related ligands are used to catalyze various chemical reactions. For example, palladium-catalyzed amination of aryl chlorides was accomplished using a bulky electron-rich monoaryl phosphine ligand . Tricyclohexylphosphine adducts of cyclopalladated ferrocenylimines were used in Suzuki cross-coupling of aryl chlorides . Additionally, a d-glucosamine-based dicyclohexylarylphosphine demonstrated catalytic performance in Suzuki–Miyaura cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound-related compounds are often inferred from their reactivity and stability. For instance, the palladacycles mentioned in the synthesis of tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes were found to be thermally stable and not sensitive to air and moisture . The complexes of lanthanide chlorides with tricyclohexylphosphine oxide exhibited extensive hydrogen bonding networks and showed rapid exchange between H-bonded and lanthanide-bonded ligands in solution .

Scientific Research Applications

Synthesis of Functionalized Phosphine Ligands

Dicyclohexylphosphinyl Chloride is instrumental in the synthesis of functionalized biphenyl-based phosphine ligands. These ligands are prepared through a cost-effective and less time-consuming process, involving the reaction of arylmagnesium halides with benzyne, followed by the addition of chlorodialkylphosphine. This method is significant for producing a variety of ligands in useful amounts, simplifying the procedure, and reducing costs (Tomori, Fox, & Buchwald, 2000).

Solid-State Packing for Selective Detection

The compound is used in solid-state packing for the selective detection of chloride in macrocyclic anionophore. The distinct optoelectronic response of the material to anions differs in solution and films, exhibiting a unique colorimetric response only in the film due to intermolecular interactions between fluorophore backbones. This showcases the compound's potential in selective anion detection (Vonnegut et al., 2016).

Catalytic Applications in Organic Synthesis

This compound derivatives are widely used as ligands in various catalytic reactions, including Suzuki coupling of aryl chlorides and amination of aryl chlorides with amines. These processes are vital in forming carbon-carbon and carbon-nitrogen bonds respectively, which are fundamental steps in the synthesis of complex organic molecules. The catalytic systems exhibit high efficiency and selectivity under optimized conditions, highlighting the compound's role in enhancing reaction outcomes and practical applicability in organic synthesis (Gong et al., 2005; Park et al., 2009).

Sensor Applications

The compound is utilized in the formulation of membranes for ion-selective sensors. Specifically, membranes incorporating this compound derivatives demonstrate high selectivity and rapid response times for detecting specific ions, such as cadmium(II). This underscores the compound's role in environmental monitoring and analytical chemistry applications, where accurate and swift detection of ions is critical (Gupta, Jain, & Kumar, 2006).

Ligand Synthesis and Characterization

The compound serves as a precursor in the synthesis and characterization of a variety of ligands. These ligands, synthesized through various chemical reactions, demonstrate unique properties and potential applications in catalysis and material science. The ability to fine-tune the ligands' properties by altering their structural components underscores the compound's versatility and significance in ligand chemistry (Ying et al., 2012).

properties

IUPAC Name |

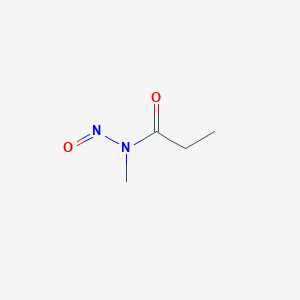

[chloro(cyclohexyl)phosphoryl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYSIUYOULVHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

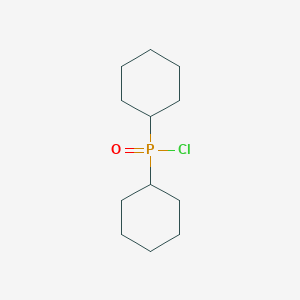

C1CCC(CC1)P(=O)(C2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15873-72-0 | |

| Record name | Dicyclohexylphosphinyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)